molecular formula C18H20N4O3S B12036096 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine CAS No. 676623-46-4

3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine

Cat. No.: B12036096
CAS No.: 676623-46-4
M. Wt: 372.4 g/mol
InChI Key: UBHFHCKMFNGIBD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is a complex organic compound that features a triazole ring substituted with a dimethoxyphenyl group and a methoxybenzylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine typically involves multiple steps, starting from commercially available precursors. One common approach involves the formation of the triazole ring through a cyclization reaction. The dimethoxyphenyl and methoxybenzylthio groups are then introduced via nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize efficiency and minimize costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance scalability and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The methoxy and benzylthio groups may enhance the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)-4H-1,2,4-triazole: Lacks the methoxybenzylthio group, which may result in different biological activity.

    5-(3-Methoxybenzylthio)-4H-1,2,4-triazole: Lacks the dimethoxyphenyl group, potentially altering its chemical properties and applications.

Uniqueness

3-(3,4-Dimethoxyphenyl)-5-((3-methoxybenzyl)thio)-4H-1,2,4-triazol-4-amine is unique due to the presence of both the dimethoxyphenyl and methoxybenzylthio groups, which confer distinct chemical and biological properties. This combination of functional groups may enhance its solubility, stability, and bioactivity compared to similar compounds.

Properties

CAS No.

676623-46-4

Molecular Formula

C18H20N4O3S

Molecular Weight

372.4 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-5-[(3-methoxyphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H20N4O3S/c1-23-14-6-4-5-12(9-14)11-26-18-21-20-17(22(18)19)13-7-8-15(24-2)16(10-13)25-3/h4-10H,11,19H2,1-3H3

InChI Key

UBHFHCKMFNGIBD-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2N)SCC3=CC(=CC=C3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.